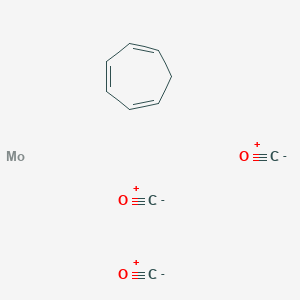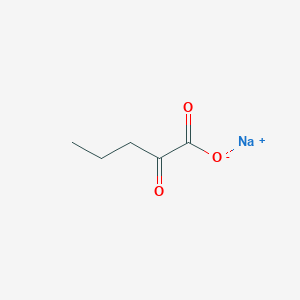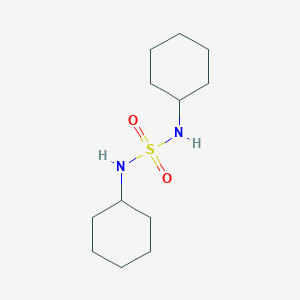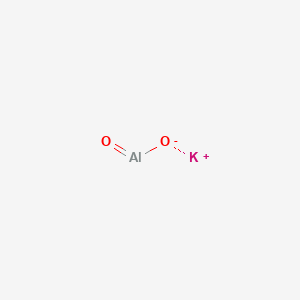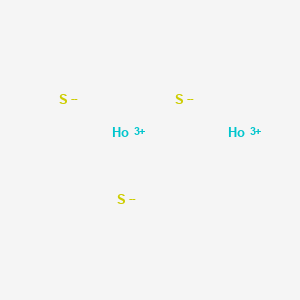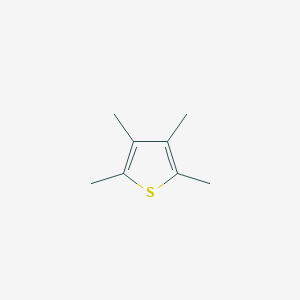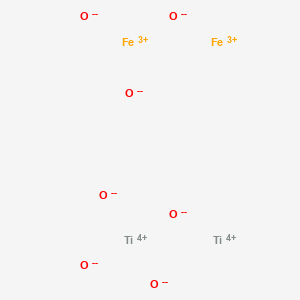
Iron titanium trioxide
Descripción general
Descripción
Iron titanium trioxide, also known as iron(III) titanium(IV) oxide, is a compound with the chemical formula FeTiO₃. It is a naturally occurring mineral known as ilmenite, which is a significant source of titanium and iron. This compound is notable for its magnetic properties and is commonly found in igneous and metamorphic rocks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron titanium trioxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of iron oxide (Fe₂O₃) with titanium dioxide (TiO₂) at high temperatures, typically around 1000°C. The reaction can be represented as:
Fe2O3+TiO2→2FeTiO3
Industrial Production Methods: Industrially, this compound is primarily obtained from ilmenite ore through a series of processes including crushing, grinding, and magnetic separation. The ore is then subjected to a reduction process to produce titanium dioxide and iron. The chloride process and the sulfate process are commonly used for the extraction of titanium dioxide from ilmenite.
Análisis De Reacciones Químicas
Types of Reactions: Iron titanium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen at high temperatures, this compound can be oxidized to form iron(III) oxide and titanium dioxide.
Reduction: It can be reduced using carbon or hydrogen at elevated temperatures to produce metallic iron and titanium dioxide.
Substitution: this compound can undergo substitution reactions with other metal oxides, leading to the formation of mixed metal oxides.
Major Products:
- Oxidation: Iron(III) oxide (Fe₂O₃) and titanium dioxide (TiO₂)
- Reduction: Metallic iron (Fe) and titanium dioxide (TiO₂)
- Substitution: Mixed metal oxides such as FeₓTi₁₋ₓO₃
Aplicaciones Científicas De Investigación
Iron titanium trioxide has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Its magnetic properties make it useful in magnetic resonance imaging (MRI) and as a contrast agent.
Medicine: It is being explored for use in targeted drug delivery systems due to its magnetic properties.
Industry: this compound is used in the production of pigments, ceramics, and as a precursor for the synthesis of other titanium compounds.
Mecanismo De Acción
The mechanism of action of iron titanium trioxide is primarily related to its magnetic and catalytic properties. In catalytic applications, it facilitates the oxidation and reduction reactions by providing active sites for the reactants. In biomedical applications, its magnetic properties allow it to be manipulated using external magnetic fields, enabling targeted delivery and imaging.
Comparación Con Compuestos Similares
Iron titanium trioxide can be compared with other similar compounds such as:
Titanium dioxide (TiO₂): Unlike this compound, titanium dioxide is primarily used for its photocatalytic properties and is widely used in sunscreens and paints.
Iron oxide (Fe₂O₃): Iron oxide is known for its magnetic properties and is used in magnetic storage media and as a pigment.
Zinc titanium oxide (ZnTiO₃): This compound is used in electronic devices due to its dielectric properties.
This compound is unique due to its combination of magnetic and catalytic properties, making it versatile for various applications in different fields.
Propiedades
IUPAC Name |
iron(3+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.7O.2Ti/q2*+3;7*-2;2*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDAAXRCMMPNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2O7Ti2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276553 | |
| Record name | diferric; oxygen(-2) anion; titanium(+4) cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12022-71-8, 10101-42-5, 1310-39-0 | |
| Record name | Iron titanium oxide (FeTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | diferric; oxygen(-2) anion; titanium(+4) cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | iron titanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


